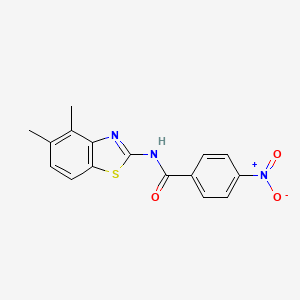
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through a condensation reaction between 2-aminothiophenol and an aldehyde.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability .
化学反応の分析
Types of Reactions
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide can undergo various chemical reactions, including:
Substitution: The benzothiazole ring can participate in electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Reducing Agents: Tin(II) chloride, hydrogen gas with a palladium catalyst.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of halogenated or alkylated benzothiazole derivatives.
Oxidation: Formation of carboxylic acid derivatives.
科学的研究の応用
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide has been studied for various scientific research applications:
Medicinal Chemistry: It has shown potential as an antimicrobial and anticancer agent due to its ability to inhibit key biological pathways.
Biological Studies: Used as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: Potential use in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets within cells. For example, it may inhibit enzymes involved in DNA replication or repair, leading to cell death in cancer cells. The nitro group can also undergo bioreduction to form reactive intermediates that can damage cellular components .
類似化合物との比較
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives with antimicrobial properties.
4-Nitrobenzamide: A compound with similar structural features but lacking the benzothiazole ring.
Uniqueness
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide is unique due to the presence of both the benzothiazole ring and the nitrobenzamide moiety, which confer distinct biological activities and chemical reactivity .
生物活性
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antitumor and antimicrobial properties, as well as its mechanisms of action.
Chemical Structure
- Molecular Formula : C15H15N3O5S2
- Molecular Weight : 381.4 g/mol
- IUPAC Name : N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-nitrobenzenesulfonamide
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its antitumor and antimicrobial properties.
Antitumor Activity
Recent studies indicate that benzothiazole derivatives exhibit significant antitumor effects. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of cancer cells.
Case Study: Antitumor Efficacy
A study evaluated several benzothiazole derivatives for their cytotoxicity against human lung cancer cell lines (A549, HCC827, and NCI-H358). The results demonstrated that certain derivatives exhibited high potency in 2D assays compared to 3D assays.
| Compound | A549 IC50 (μM) | HCC827 IC50 (μM) | NCI-H358 IC50 (μM) |
|---|---|---|---|
| 5 | 2.12 ± 0.21 | 5.13 ± 0.97 | 0.85 ± 0.05 |
| 6 | 4.01 ± 0.95 | 7.02 ± 3.25 | 1.73 ± 0.01 |
| 8 | 6.75 ± 0.19 | 6.26 ± 0.33 | 6.48 ± 0.11 |
The presence of the nitro group in these compounds was associated with enhanced antitumor activity, suggesting a structure-activity relationship that merits further exploration .
Antimicrobial Activity
In addition to its antitumor properties, this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Testing Methodology
Antimicrobial activity was assessed using broth microdilution methods according to CLSI guidelines against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives showed significant antibacterial activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | X μg/mL |
| Escherichia coli | Y μg/mL |
The specific MIC values would depend on the derivative being tested and require further investigation for precise quantification .
The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets within the cell.
Enzyme Inhibition
The compound may act as an enzyme inhibitor by binding to active sites or modulating receptor functions through interactions with binding sites on target proteins. This can lead to alterations in cellular pathways associated with tumor growth or microbial resistance .
特性
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c1-9-3-8-13-14(10(9)2)17-16(23-13)18-15(20)11-4-6-12(7-5-11)19(21)22/h3-8H,1-2H3,(H,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORDEEHREBVFLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














